molecular formula C12H11Cl2NO3 B253623 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Numéro de catalogue B253623
Poids moléculaire: 288.12 g/mol
Clé InChI: YRDPULMRHBLXKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCPIB, is a small molecule inhibitor of the volume-regulated anion channel (VRAC). This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke.

Mécanisme D'action

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one acts as an inhibitor of the VRAC, which is a chloride channel that regulates cell volume. VRAC is involved in various physiological processes, including cell proliferation, migration, and apoptosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one blocks the function of VRAC, leading to cell volume dysregulation and ultimately cell death. This mechanism of action is believed to be responsible for the anti-cancer, cystic fibrosis, and neuroprotective effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits cell proliferation and migration by inducing cell cycle arrest and apoptosis. In cystic fibrosis models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one improves CFTR function and airway surface liquid volume. In stroke models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one reduces brain damage and improves neurological function. These effects are believed to be due to the inhibition of VRAC by 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Avantages Et Limitations Des Expériences En Laboratoire

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity in animal models, making it a safe option for in vivo experiments.
However, there are also limitations to using 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the development of more potent and selective VRAC inhibitors. This could lead to the development of more effective therapies for cancer, cystic fibrosis, and stroke.
Another area of research is the investigation of the off-target effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Understanding these effects could help researchers interpret data more accurately and develop more specific inhibitors.
Finally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be studied in combination with other therapies to enhance their effectiveness. For example, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be combined with chemotherapy or radiation therapy to sensitize cancer cells to these treatments.
Conclusion:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a small molecule inhibitor of the VRAC that has potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke. Its mechanism of action involves the inhibition of VRAC, which leads to cell volume dysregulation and ultimately cell death. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied and has a well-established mechanism of action, making it a promising option for future research.

Méthodes De Synthèse

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with indole-2-carboxylic acid, followed by cyclization with ethylene glycol and chlorination with thionyl chloride. The final product is purified through column chromatography. This synthesis method has been optimized to produce high yields of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with high purity.

Applications De Recherche Scientifique

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, glioma, and prostate cancer cells. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Another area of research is cystic fibrosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in cystic fibrosis patients. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to improve airway surface liquid volume and mucociliary clearance in cystic fibrosis models, suggesting that it may be a potential therapeutic option for cystic fibrosis patients.
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been studied for its potential neuroprotective effects in stroke. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to reduce brain damage and improve neurological function in animal models of stroke. This suggests that 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may be a potential therapeutic option for stroke patients.

Propriétés

Nom du produit

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Formule moléculaire

C12H11Cl2NO3

Poids moléculaire

288.12 g/mol

Nom IUPAC

4//',7//'-dichloro-1//'-ethylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C12H11Cl2NO3/c1-2-15-10-8(14)4-3-7(13)9(10)12(11(15)16)17-5-6-18-12/h3-4H,2,5-6H2,1H3

Clé InChI

YRDPULMRHBLXKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

SMILES canonique

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.